Alphavbeta1 integrin-IN-1 (TFA) is a selective small-molecule inhibitor targeting the alphavbeta1 integrin, a member of the integrin family known for its role in cell adhesion and signaling. This integrin is particularly implicated in the activation of latent transforming growth factor-beta 1, which is a key player in tissue fibrosis. The development of this compound aims to provide therapeutic options for diseases characterized by excessive tissue fibrosis, such as pulmonary and liver fibrosis .
Alphavbeta1 integrin-IN-1 (TFA) is classified as an integrin inhibitor, specifically designed to block the interaction between the alphav and beta1 subunits of the integrin complex. It has been identified through structure-based drug design and synthesized to enhance specificity and potency against alphavbeta1 integrin . The compound has shown an inhibitory concentration (IC50) of approximately 0.63 nanomolar, indicating its high potency as an inhibitor .
The synthesis of alphavbeta1 integrin-IN-1 (TFA) involves several steps, starting from a base compound that selectively binds to the alphav subunit of the alphavbeta3 integrin. The synthetic strategy includes:
The molecular structure of alphavbeta1 integrin-IN-1 (TFA) can be described by its chemical formula and specific stereochemistry. The compound's structure is characterized by:
Detailed structural data can be derived from computational modeling based on existing crystal structures of related integrins, allowing for predictions about binding interactions with target sites on alphavbeta1 integrin .
Alphavbeta1 integrin-IN-1 (TFA) undergoes various chemical transformations, including:
These reactions are essential for understanding the compound's stability and potential metabolic pathways in biological systems.
The mechanism of action for alphavbeta1 integrin-IN-1 (TFA) primarily revolves around its ability to inhibit the binding of alphavbeta1 integrin to its ligands, particularly latent transforming growth factor-beta 1. This inhibition prevents:
Data from in vitro studies indicate that treatment with this inhibitor leads to significant reductions in fibrosis markers in various models .
Alphavbeta1 integrin-IN-1 (TFA) exhibits several notable physical and chemical properties:
Relevant data on these properties can inform formulation strategies for drug delivery systems .
Alphavbeta1 integrin-IN-1 (TFA) has significant potential applications in scientific research and therapeutic development:
αvβ1 integrin-IN-1 (TFA), also designated as Compound C8, is a potent inhibitor targeting the αvβ1 integrin heterodimer with high specificity. Its molecular structure comprises a C₂₈H₃₅F₃N₆O₈S backbone (MW: 672.67 g/mol) featuring critical pharmacophores: a sulfonyl-L-proline moiety, a 2,3-diaminopropionic acid (DAP) linker, and a terminal phenylguanidine group [1] [6]. The DAP scaffold is pivotal for selectivity, as it enables optimal spatial orientation for engaging the integrin's ligand-binding pocket. This compound competitively inhibits the canonical RGD (Arg-Gly-Asp) recognition motif in fibronectin, achieving sub-nanomolar inhibitory activity (IC₅₀: 0.63 nM) [1] [8]. Hydrophobic modifications—such as adamantyl groups—enhance binding affinity by exploiting nonpolar subpockets within the αvβ1 binding site, as demonstrated by a >10-fold increase in potency in adamantane derivatives [8].
Table 1: Structural Features of αvβ1 Integrin-IN-1 (TFA)
Property | Value |
---|---|
Molecular Formula | C₂₈H₃₅F₃N₆O₈S |
Molecular Weight | 672.67 g/mol |
Key Pharmacophores | DAP linker, Phenylguanidine, TFA salt |
Binding Specificity | RGD motif in fibronectin |
Hydrophobic Optimization | Adamantyl derivatives enhance affinity |
Integrin activation involves a transition from a bent (closed) to an extended (open) conformation, facilitating ligand binding and signal transduction. In vivo studies in zebrafish models reveal that αvβ1 integrin undergoes this conformational shift during somite boundary formation, where it clusters and adopts the extended open state upon fibronectin engagement [3]. This activation is mechanoregulated; tensile forces from the actin cytoskeleton stabilize the high-affinity conformation. Notably, αvβ1’s activation dynamics differ from non-activatable integrins (e.g., αvβ3/β5/β6), which remain inert despite fibronectin presence [3] [4]. Real-time imaging shows that αvβ1’s extended conformation enables force transmission across the cell membrane, driving extracellular matrix (ECM) remodeling in fibrotic tissues [10].
Intra-heterodimer affinity—defined by the dissociation constant (KD) between αv and β1 subunits—inversely correlates with integrin activatability. Fluorescence cross-correlation spectroscopy (FCCS) quantifies this relationship, revealing that αvβ1 exhibits a higher KD (lower affinity) than non-activatable integrins like αvβ3 [3]. This weak subunit interaction reduces cell membrane stability, as evidenced by poor surface expression of αvβ1 in mesenchymal cells [3]. However, the labile αv–β1 interface facilitates allosteric transitions to the active state. In vivo, this permits rapid activation during fibrosis, where αvβ1 on hepatic stellate cells activates TGF-β to drive collagen deposition [10]. Conversely, high-affinity integrins (e.g., αvβ3) exhibit robust surface expression but conformational rigidity, rendering them resistant to activation [3] [4].
Table 2: Intra-Heterodimer Affinity vs. Functional Properties of Integrins
Integrin | KD (Affinity) | Cell Surface Stability | Activatability |
---|---|---|---|
αvβ1 | High KD (Low) | Low | High |
αvβ3 | Low KD (High) | High | Low |
αvβ5 | Low KD (High) | High | Low |
Advanced biophysical techniques enable real-time analysis of integrin conformational dynamics:
Table 3: Key Parameters in Integrin Conformation Assays
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1